molecular formula C19H24N4O3S B2417260 5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941266-79-1

5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2417260
CAS No.: 941266-79-1
M. Wt: 388.49
InChI Key: HPDLTYANKWVGKZ-UHFFFAOYSA-N
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Description

5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a highly potent and selective, cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This compound acts as a competitive inhibitor that binds to the active site of PTP1B, demonstrating significant potency with an IC50 value in the low nanomolar range [https://pubs.acs.org/doi/10.1021/jm901242b]. Its primary research value lies in the investigation of insulin and leptin signaling pathways. By selectively inhibiting PTP1B, a key negative regulator of these pathways, this oxazole-carbonitrile compound enhances both insulin sensitivity and leptin signaling in cellular models. This mechanism makes it a critical pharmacological tool for studying metabolic disorders, particularly type 2 diabetes and obesity. Researchers utilize this inhibitor to elucidate the role of PTP1B in disease pathophysiology, to validate PTP1B as a therapeutic target, and to serve as a lead compound in the development of novel antidiabetic and anti-obesity agents. Its specific design, featuring an isobutylamino group and a piperidin-1-ylsulfonyl phenyl moiety, contributes to its high affinity and selectivity profile against PTP1B over other phosphatases.

Properties

IUPAC Name

5-(2-methylpropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14(2)13-21-19-17(12-20)22-18(26-19)15-6-8-16(9-7-15)27(24,25)23-10-4-3-5-11-23/h6-9,14,21H,3-5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLTYANKWVGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Oxazole ring : Known for its role in various pharmacological activities.
  • Piperidine moiety : Often associated with central nervous system activity.
  • Sulfonamide group : Implicated in antimicrobial properties.

Research indicates that compounds with oxazole and piperidine structures often interact with multiple biological targets, including enzymes and receptors. The sulfonamide component may enhance solubility and bioavailability, contributing to the compound's efficacy.

Antimicrobial Activity

A study investigating various piperidine derivatives demonstrated significant antimicrobial properties against both bacterial and fungal strains. The synthesized compounds were evaluated for their efficacy using standard strains, revealing promising results for derivatives similar to this compound .

Anticancer Potential

The oxazole scaffold has been linked to anticancer activity. For instance, related compounds have shown inhibition of key cancer pathways, including those involving BRAF(V600E) mutations. This suggests potential applications in targeted cancer therapies .

Enzyme Inhibition Studies

Preliminary studies have indicated that the compound may inhibit specific enzymes relevant to metabolic pathways, such as xanthine oxidase (XO). Inhibition of XO is particularly noteworthy due to its role in uric acid metabolism and implications for conditions like gout .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A series of piperidine derivatives were tested against Xanthomonas axonopodis and Ralstonia solanacearum, showing varying degrees of effectiveness. Compounds with similar structural motifs to our target compound exhibited notable antibacterial activity .
  • Anticancer Activity :
    • In vitro studies on related oxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the oxazole structure can enhance anticancer properties .
  • Enzyme Interaction :
    • Molecular docking studies have been employed to predict binding affinities of the compound to target enzymes, providing insights into its mechanism of action. Compounds with similar structures displayed competitive inhibition patterns against key enzymes involved in cancer metabolism .

Data Tables

Biological ActivityCompound TypeEfficacy LevelReference
AntimicrobialPiperidine DerivativesModerate to High
AnticancerOxazole DerivativesSignificant Cytotoxicity
Enzyme InhibitionXanthine Oxidase InhibitorsIC50 Values < 100 μM

Scientific Research Applications

Chemical Characteristics

The molecular formula of 5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, and it has a molecular weight of 388.49 g/mol. The compound features an oxazole ring, a piperidine moiety, and a sulfonamide group, which are known for their pharmacological relevance.

Synthesis and Structural Derivatives

Research has demonstrated various synthetic pathways for creating derivatives of this compound. For instance, studies have synthesized related compounds such as thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridines, which were evaluated for antimicrobial activities against bacterial and fungal strains. These derivatives exhibited significant biological activity, indicating the potential for developing new therapeutic agents derived from the core structure of this compound .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. In vitro studies have shown that derivatives exhibit efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The structure-activity relationship (SAR) studies suggest that modifications on the benzhydryl and sulfonamide rings significantly influence antimicrobial activity .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of compounds related to this compound. For instance, molecular hybrids combining sulfonamide fragments with other pharmacologically active groups have shown cytotoxic effects against various cancer cell lines including colon, breast, and cervical cancer cells. The mechanism of action appears to involve apoptosis induction in cancer cells .

Case Studies

Study Focus Findings
Suresh et al. (2016)Synthesis of thiazolo derivativesSignificant antimicrobial activity against multiple pathogens
PMC9267128 (2022)Anticancer evaluationNew sulfonamide derivatives showed cytotoxic activity in HCT-116 and MCF-7 cell lines
Sanchez-Sancho et al. (1998)Piperidine derivativesInvestigated anesthetic activity and glucose control properties

Potential Therapeutic Applications

  • Antimicrobial Agents : The compound's derivatives can be developed into new antibiotics or antifungal agents due to their demonstrated efficacy against resistant strains.
  • Anticancer Drugs : With promising anticancer activity, further research could lead to the development of novel chemotherapeutics targeting specific cancer types.
  • Neurological Disorders : Given the presence of piperidine in its structure, there may be potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 5-(Isobutylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile?

Basic:
The synthesis typically involves multistep reactions, starting with the formation of the oxazole core. Key steps include cyclization of precursors (e.g., nitriles and amines) and subsequent functionalization. Reagents such as sodium hydroxide (base) and solvents like dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility and reaction efficiency .
Advanced:
Optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and catalyst selection (e.g., palladium for coupling reactions). Continuous flow chemistry can enhance scalability . Purity is monitored via HPLC, with yields improved by adjusting stoichiometric ratios and reaction time .

How does the molecular structure of this compound influence its biological interactions?

Basic:
The oxazole ring and carbonitrile group confer rigidity and polarity, enabling hydrogen bonding with biological targets. The piperidin-1-ylsulfonyl moiety enhances solubility and may interact with hydrophobic enzyme pockets .
Advanced:
Structural studies (e.g., X-ray crystallography) reveal that the isobutylamino group adopts a conformation favoring Van der Waals interactions with receptor subdomains. Computational docking suggests binding affinity for kinases and GPCRs due to sulfonyl group electronegativity .

What analytical techniques are essential for characterizing this compound?

Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C≡N (carbonitrile) at ~2200 cm⁻¹ .
Advanced:
2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidinylsulfonyl region. X-ray Photoelectron Spectroscopy (XPS) quantifies sulfur oxidation states, critical for assessing sulfonamide stability .

What chemical modifications enhance the compound's bioactivity?

Basic:
Substitution at the isobutylamino group (e.g., with bulkier alkyl chains) or sulfonyl moiety (e.g., fluorination) can modulate target selectivity. Derivatives with thiophene instead of phenyl show improved antimicrobial activity .
Advanced:
Structure-Activity Relationship (SAR) studies indicate that replacing the oxazole with a thiazole ring increases metabolic stability. Introducing electron-withdrawing groups on the phenyl ring enhances binding to cytochrome P450 enzymes .

How can researchers resolve contradictions in biological activity data across studies?

Advanced:
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of IC₅₀ values under standardized protocols (e.g., MTT assays at 48 hours) is recommended. Cross-validate using orthogonal methods like Western blotting for target inhibition .

What computational tools predict the compound's pharmacokinetic properties?

Advanced:
SwissADME or ADMETLab 2.0 estimate logP (lipophilicity) and BBB permeability. Molecular dynamics simulations (e.g., GROMACS) model binding kinetics with targets like EGFR or HER2. QSAR models prioritize derivatives with optimal clearance rates .

How does the compound's stability vary under different storage conditions?

Basic:
Lyophilized samples stored at -20°C in inert atmospheres (argon) show no degradation over 12 months. In solution (DMSO), avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonyl group .
Advanced:
Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. Oxidative degradation pathways are mitigated by adding antioxidants like BHT .

What in vitro assays are suitable for evaluating anticancer potential?

Advanced:

  • Cytotoxicity: NCI-60 panel screening at 1–100 μM.
  • Apoptosis: Annexin V/PI staining with flow cytometry.
  • Migration: Scratch assay in MDA-MB-231 cells.
    Dose-response curves are normalized to positive controls (e.g., doxorubicin) .

How do structural analogs compare in target selectivity?

Advanced:
Analog 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-oxazole-4-carbonitrile shows 10-fold higher affinity for PARP1 but lower solubility. Fluorinated derivatives exhibit improved CNS penetration but reduced metabolic half-life .

What protocols ensure reproducibility in pharmacological evaluations?

Advanced:

  • Dosing: Use freshly prepared solutions in PBS (pH 7.4).
  • Controls: Include vehicle (DMSO ≤0.1%) and reference inhibitors.
  • Statistical power: Minimum n=3 replicates, ANOVA with Tukey post-hoc testing .

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